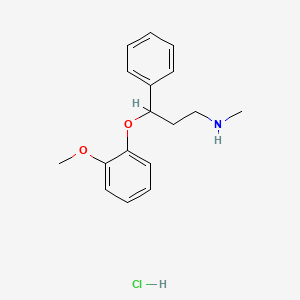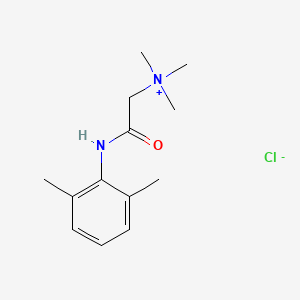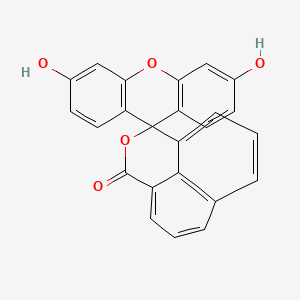
Résorcinolnaphtalène
Vue d'ensemble
Description
Resorcinolnaphthalein is a specific angiotensin-converting enzyme 2 (ACE2) enhancer . It activates ACE2 activity with an EC50 value of 19.5 μM . It can be used for the investigation of hypertension and renal fibrosis .
Synthesis Analysis
Resorcinolnaphthalein has been used in studies to observe the effects of ACE2 activation on endothelial dysfunction and vascular remodeling in the development of severe pulmonary arterial hypertension (PAH) in rats . Severe PAH was induced by monocrotaline injection 1 week following left pneumonectomy, and ACE2 was activated by continuous injection of resorcinolnaphthalein .Molecular Structure Analysis
The molecular formula of Resorcinolnaphthalein is C24H14O5 . It has an average mass of 382.365 Da and a monoisotopic mass of 382.084137 Da .Applications De Recherche Scientifique
Application dans la recherche sur l'hypertension artérielle pulmonaire (HTAP)
Le Résorcinolnaphtalène a été utilisé dans des études portant sur la pathogenèse de l'hypertension artérielle pulmonaire (HTAP). Dans ces études, il a été utilisé pour activer l'enzyme de conversion de l'angiotensine 2 (ECA2), une enzyme qui joue un rôle protecteur dans l'HTAP .
Protection endothéliale : Le this compound s'est révélé conférer une protection endothéliale. On a observé que l'activation de l'ECA2 par le this compound améliorait la fonction endothéliale . Ceci est important car les cellules endothéliales jouent un rôle crucial dans le remodelage vasculaire, un processus complexe impliqué dans l'HTAP .
Atténuation des lésions néo-intimales : Une autre découverte importante des études est que le this compound atténue les lésions néo-intimales. On a constaté que la coadministration de this compound réduisait la formation néo-intimale, une caractéristique de l'HTAP sévère .
Améliorations hémodynamiques : Les études ont également rapporté des améliorations hémodynamiques dans les conditions d'HTAP avec l'utilisation du this compound. On a observé que le this compound réduisait la pression artérielle pulmonaire et l'hypertrophie ventriculaire droite, deux indicateurs de l'HTAP sévère .
Modulation du système rénine-angiotensine : Le this compound s'est révélé moduler le système rénine-angiotensine, qui est impliqué dans la régulation de la pression artérielle. Les études ont rapporté une augmentation des niveaux d'ECA2 et d'angiotensine-(1–7) et une diminution des niveaux d'ECA et d'angiotensine II, en plus d'une diminution du rapport ECA/ECA2 et du rapport angiotensine II/angiotensine-(1–7) .
Mécanisme D'action
Target of Action
Resorcinolnaphthalein is a specific enhancer of Angiotensin-converting enzyme 2 (ACE2) . ACE2 is an ACE homolog that hydrolyzes angiotensin II and opposes its actions . It plays a protective role in the pathogenesis of pulmonary arterial hypertension (PAH) .
Mode of Action
Resorcinolnaphthalein activates ACE2 activity with an EC50 value of 19.5 μM . It enhances ACE2 activity in a dose-dependent manner . The activation of ACE2 by resorcinolnaphthalein leads to an increase in ACE2 and angiotensin-(1–7) levels and a decrease in ACE and angiotensin II levels .
Biochemical Pathways
The activation of ACE2 by resorcinolnaphthalein mediates the levels of the components of the renin-angiotensin system . This results in a decrease in the ACE/ACE2 ratio and the angiotensin II/angiotensin-(1–7) ratio .
Pharmacokinetics
It is known that resorcinolnaphthalein is administered through continuous injection .
Action Environment
It is known that the beneficial effects of resorcinolnaphthalein are abolished by a-779 , suggesting that the presence of other compounds in the environment could potentially influence its action.
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUOFHGOGJGQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320062 | |
| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41307-63-5 | |
| Record name | NSC354317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of resorcinolnaphthalein in the context of pulmonary arterial hypertension (PAH)?
A1: Resorcinolnaphthalein acts as an activator of angiotensin-converting enzyme 2 (ACE2) [, , , ]. This activation shifts the balance within the renin-angiotensin system (RAS) by promoting the conversion of angiotensin II to angiotensin-(1-7). This shift leads to several beneficial effects in the context of PAH, including:
- Improved Endothelial Function: Resorcinolnaphthalein administration has been shown to improve endothelium-dependent vasorelaxation in the pulmonary vasculature []. This effect is likely mediated by increased levels of angiotensin-(1-7), which has vasodilatory properties.
- Reduced Inflammation: Studies demonstrate that resorcinolnaphthalein treatment decreases the expression of pro-inflammatory cytokines like TNF-α, MCP-1, and IL-6 while increasing the anti-inflammatory cytokine IL-10 []. This modulation of the inflammatory response contributes to the prevention of vascular remodeling and PAH development.
- Increased Apoptosis of Pulmonary Arterial Cells: Research suggests that resorcinolnaphthalein, through ACE2 activation, can induce apoptosis in pulmonary arterial cells, thereby counteracting the excessive proliferation and thickening of the vessel walls observed in PAH []. This effect appears to be mediated by the Hippo signaling pathway.
Q2: What evidence supports the claim that resorcinolnaphthalein prevents the development of severe PAH in animal models?
A2: Several studies utilizing rat models of PAH induced by monocrotaline injection and pneumonectomy have demonstrated the preventative effects of resorcinolnaphthalein [, , ]. These studies consistently report that chronic administration of resorcinolnaphthalein results in:
- Reduced pulmonary arterial pressure: Resorcinolnaphthalein treatment significantly attenuated the increase in mean pulmonary arterial pressure typically observed in PAH models [, , ].
- Decreased right ventricular hypertrophy: The development of right ventricular hypertrophy, a hallmark of PAH, was significantly reduced in rats treated with resorcinolnaphthalein [, , ].
- Inhibition of pulmonary vascular remodeling: Resorcinolnaphthalein administration prevented the characteristic medial hypertrophy and neointimal formation in pulmonary arteries of PAH rats [, , ].
Q3: Are there any studies investigating the combination of resorcinolnaphthalein with other therapeutic agents for PAH?
A3: One study explored the combination of resorcinolnaphthalein with A-779, a Mas receptor antagonist []. Interestingly, the study found that co-administration of A-779 abolished the protective effects of resorcinolnaphthalein on PAH development. This finding suggests that the beneficial effects of resorcinolnaphthalein are primarily mediated through the Mas receptor, which is activated by angiotensin-(1-7).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




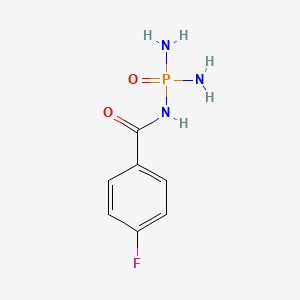

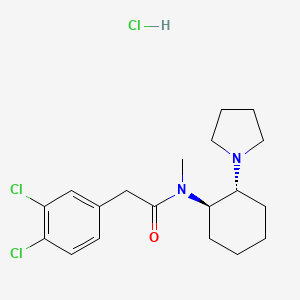





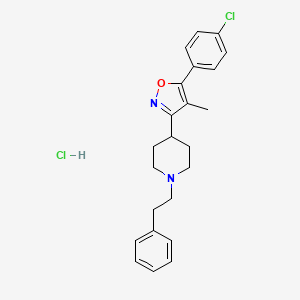
![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)
